molecular formula C10H9ClN2O2 B598062 Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1204501-38-1

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B598062
CAS RN: 1204501-38-1
M. Wt: 224.644
InChI Key: ZGSKNRFGZMYUGO-UHFFFAOYSA-N
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Description

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8O2N3Cl1 . It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or the desired end product .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a unique identifier for the molecule and can be used to predict its physical and chemical properties .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions . The exact reactions it can undergo depend on the conditions of the experiment and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 224.65 . Its exact physical and chemical properties can vary depending on the conditions of the experiment .

Scientific Research Applications

  • Synthesis and Optical Properties : Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate has been used in synthesizing novel derivatives with potential optical properties. For example, derivatives synthesized from this compound and ethyl 3-aryl-1H-pyrazole-5-carboxylate showed interesting fluorescence spectral characteristics, which varied depending on substituent groups (Ge et al., 2014).

  • Antiinflammatory and Analgesic Activities : It has been used as a precursor in the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which exhibited antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

  • Catalytic Activity Evaluation : Derivatives of this compound have been synthesized and evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone (Saddik et al., 2012).

  • Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines : It has been used in the synthesis of polychlorinated imidazo[1,2-α]pyridines as analogs of certain chlorinated benzimidazoles, indicating its utility in creating diverse chemical structures (Gudmundsson et al., 1997).

  • In Vitro Anti-Hepatitis B Virus Activity : Ethyl 6‐Bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives, synthesized from this compound, have shown significant anti-hepatitis B virus activity in HepG2.2.15 cells (Chen et al., 2011).

Safety and Hazards

Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate is classified as a hazardous substance . It is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSKNRFGZMYUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679695
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204501-38-1
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204501-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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